3-Fluoro-4-(3-isopropylphenoxy)aniline
Description
3-Fluoro-4-(3-isopropylphenoxy)aniline is an aromatic amine derivative featuring a fluorine atom at position 3 and a 3-isopropylphenoxy group at position 4 on the aniline ring. The compound’s structure suggests utility in pharmaceuticals, agrochemicals, or materials science, where fluorinated anilines are often intermediates in synthesizing bioactive molecules .
Properties
IUPAC Name |
3-fluoro-4-(3-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(17)9-14(15)16/h3-10H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIFBXSNWIBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-isopropylphenoxy)aniline typically involves the nucleophilic aromatic substitution of a fluorinated aromatic compound with an appropriate aniline derivative. One common method involves the reaction of 3-fluoro-4-nitroaniline with 3-isopropylphenol under basic conditions, followed by reduction of the nitro group to an amine .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-isopropylphenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Fluoro-4-(3-isopropylphenoxy)aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biochemistry: The compound is used in the study of enzyme interactions and protein labeling.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Substituent Variations in Fluorinated Anilines
Key structural analogs include:
Key Observations :
- Substituent Effects: The isopropyl group in 3-Fluoro-4-(3-isopropylphenoxy)aniline likely increases hydrophobicity compared to morpholine or piperazine derivatives (e.g., ), affecting bioavailability and membrane permeability .
Physicochemical Properties
- Melting Point: Analogous compounds with bulky substituents (e.g., 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline) exhibit higher melting points (>150°C) due to increased molecular symmetry and crystallinity .
- Solubility : Polar substituents like morpholine () or tetrahydrofuran () improve aqueous solubility, whereas isopropyl groups favor organic solvents .
Biological Activity
3-Fluoro-4-(3-isopropylphenoxy)aniline is an organic compound that belongs to the class of substituted anilines. Its structure features a fluorine atom and a phenoxy group, which can significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FNO, with a molecular weight of 247.30 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of specific signaling pathways.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications.
The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with cellular receptors and enzymes. The fluorine atom can enhance binding affinity and specificity towards target proteins, leading to modulation of their activity.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
- Anticancer Studies : A study published in a peer-reviewed journal reported that this compound inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase. This effect was associated with upregulation of p53 and downregulation of cyclin B1.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for antibiotic development.
- Enzyme Interaction : Research indicated that this compound selectively inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
